molecular formula C6H11ClO2 B1660516 Chloromethyl pentanoate CAS No. 77877-94-2

Chloromethyl pentanoate

Cat. No. B1660516
CAS RN: 77877-94-2
M. Wt: 150.6 g/mol
InChI Key: ZYDSTVMBNBPPLQ-UHFFFAOYSA-N
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Description

Chloromethyl pentanoate is a chemical compound with the molecular formula C6H11ClO2 . It has a molecular weight of 150.6 . The IUPAC name for this compound is chloromethyl pentanoate .


Molecular Structure Analysis

The molecular structure of chloromethyl pentanoate consists of a pentanoate group attached to a chloromethyl group . The InChI code for this compound is 1S/C6H11ClO2/c1-2-3-4-6(8)9-5-7/h2-5H2,1H3 .


Physical And Chemical Properties Analysis

Chloromethyl pentanoate has a molecular weight of 150.6 . Other physical and chemical properties specific to chloromethyl pentanoate are not provided in the search results.

Scientific Research Applications

Cancer Therapies

  • Chloroquine and its analogs, including compounds similar to chloromethyl pentanoate, have shown promise in effective and safe cancer therapies. These compounds are known to sensitize cancer cells to radiation and chemotherapy, making them more effective in treatment (Solomon & Lee, 2009).

Immunomodulatory Effects

  • Short-chain fatty acids like pentanoate have immunomodulatory effects. They regulate immune responses by reprogramming metabolic activity in lymphocytes, which could be relevant for treating autoimmune diseases (Luu et al., 2019).

Antifungal Activity

  • Certain derivatives of pentanoate have demonstrated significant antifungal activity against various fungal species, including Candida and Aspergillus, suggesting their potential in developing new antifungal drugs (Dabur et al., 2005).

Plant Growth and Disease Resistance

  • Compounds similar to chloromethyl pentanoate have been used to regulate plant growth and increase resistance against pathogens, indicating their potential in agriculture (Flors et al., 2003).

Cancer Immunotherapy

  • Short-chain fatty acids like pentanoate enhance the anti-tumor activity of immune cells. They modulate the metabolic and epigenetic pathways of these cells, improving their efficacy in cancer immunotherapy (Luu et al., 2021).

Synthesis of Other Compounds

  • Chloromethyl pentanoate and related compounds have been used in the synthesis of various pharmacologically active substances, indicating their importance in pharmaceutical research (Hager & Liu, 1953).

Mechanism of Action

Target of Action

Chloromethyl pentanoate is a chemical compound with the formula C6H11ClO2 As an ester, it may interact with various enzymes and proteins that metabolize or bind esters .

Mode of Action

For instance, it may participate in Claisen condensation, a reaction involving two esters or one ester and a carbonyl compound to form a β-keto ester . This reaction involves the formation of a new carbon-carbon bond, which could lead to significant changes in the molecular structure and function of the compound .

Biochemical Pathways

Conversely, they can also participate in anabolism, synthesizing larger biomolecules from smaller ones .

Pharmacokinetics

The adme properties of a compound are crucial for its bioavailability and efficacy . In general, esters are known to have good cell membrane permeability, which can influence their absorption and distribution .

Result of Action

Based on its potential participation in claisen condensation, it can be inferred that it may contribute to the formation of β-keto esters . These compounds have various applications in organic synthesis and can serve as precursors to a wide range of other compounds .

Action Environment

The action, efficacy, and stability of chloromethyl pentanoate can be influenced by various environmental factors. For instance, the presence of catalysts can significantly affect the rate and outcome of its reactions . Furthermore, factors such as temperature, pH, and the presence of other chemicals can also impact its stability and reactivity .

properties

IUPAC Name

chloromethyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-2-3-4-6(8)9-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDSTVMBNBPPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335453
Record name Chloromethyl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl pentanoate

CAS RN

77877-94-2
Record name Chloromethyl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloromethyl pentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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